

chemical properties and reactivity of vinylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vinylamine**
Cat. No.: **B613835**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Reactivity of **Vinylamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylamine (ethenamine), the simplest enamine, is a molecule of significant interest due to its unique structural features and high reactivity. Despite its instability, which complicates its isolation and handling, **v vinylamine** serves as a crucial intermediate and building block in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the chemical properties and reactivity of **v vinylamine**, including its structure, stability, and spectroscopic signature. Key reaction pathways, such as polymerization, Michaeli additions, and reactions with electrophiles, are discussed in detail. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or interested in the chemistry of **v vinylamine** and related enamines.

Introduction

Vinylamine (C_2H_5N) is a primary amine characterized by the presence of a vinyl group directly attached to the nitrogen atom.^[1] This structural arrangement gives rise to a unique electronic environment where the nitrogen lone pair can delocalize into the π -system of the double bond, influencing its basicity and nucleophilicity.^[1] The monomer itself is unstable and readily tautomerizes to its imine isomer, acetaldimine, or undergoes polymerization.^[2] Consequently, much of the research has focused on the synthesis and application of its stable polymer, poly(**v vinylamine**) (PVAm), which is typically produced via the hydrolysis of poly(*N*-

v vinylformamide) (PNVF).[2][3] This guide, however, will focus on the intrinsic chemical properties and reactivity of the **Vinylamine** monomer.

Chemical and Physical Properties

Vinylamine is a colorless to light-colored, flammable liquid with a strong ammonia-like odor.[1] It is soluble in water and acts as a strong base in aqueous solutions.[4]

Structural and Spectroscopic Data

The structural parameters of **Vinylamine** have been determined by microwave spectroscopy. The molecule adopts a non-planar equilibrium configuration.[5] Key quantitative data for **Vinylamine** are summarized in the tables below.

Table 1: General and Physical Properties of **Vinylamine**

Property	Value	Reference(s)
IUPAC Name	Ethenamine	[4]
Molecular Formula	C ₂ H ₅ N	[4]
Molecular Weight	43.07 g/mol	[1]
Predicted pKa	~8.00	[1]
Gas-Phase Proton Affinity	213.2 ± 2 kcal/mol	[2]

Table 2: Structural Parameters of **Vinylamine** from Microwave Spectroscopy

Parameter	Value	Reference(s)
C-N Bond Length	1.40 Å	[5]
C-C-N Bond Angle	125°	[5]

Table 3: Spectroscopic Data for **Vinylamine**

Spectroscopy	Key Features	Reference(s)
Infrared (IR)	C=C stretch: ~1650 cm ⁻¹ , N-H stretch: ~3300-3500 cm ⁻¹	[4]
Microwave	Rotational transitions observed in pyrolysis products of ethylamine.	[2]
¹ H NMR	Vinyl protons: δ 4.0-5.0 ppm, Amine protons: broad singlet	[6]
¹³ C NMR	Vinylic carbons: δ 100-150 ppm	[7][8]
Mass Spectrometry	Molecular ion (M ⁺) at m/z = 43.	[4]

Note: NMR data are estimated based on typical values for similar structures, as detailed spectra for the pure monomer are scarce due to its instability.

Imine-Enamine Tautomerism

Vinylamine exists in equilibrium with its tautomer, acetaldimine. Theoretical calculations suggest that the imine form is energetically favored over the enamine form.

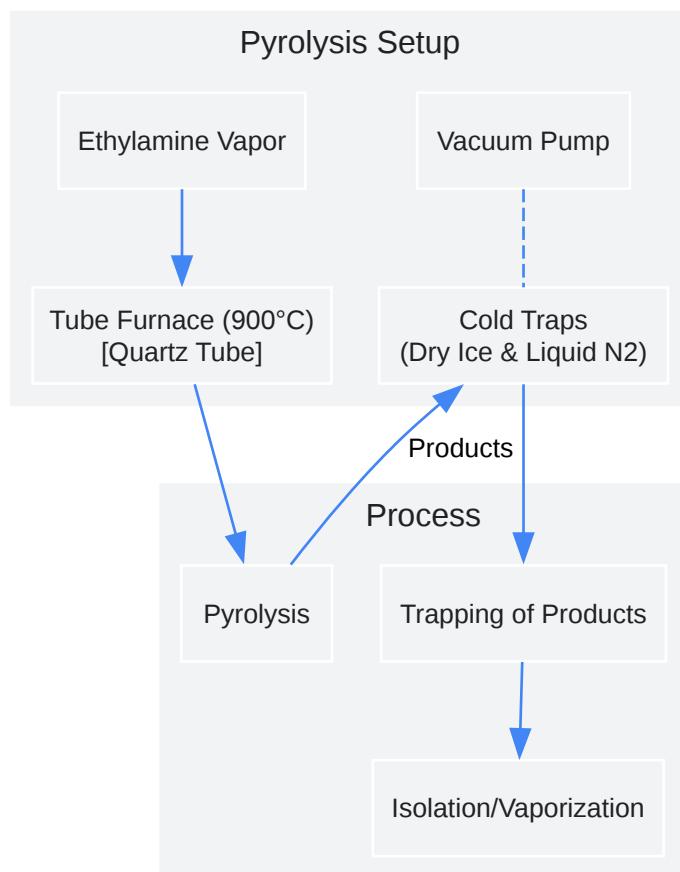
[Click to download full resolution via product page](#)

Caption: Imine-enamine tautomerism of **vinylamine**.

Synthesis and Handling

Due to its instability, the synthesis of monomeric **vinylamine** is challenging. The most common laboratory-scale preparation involves the gas-phase pyrolysis of ethylamine.

Experimental Protocol: Synthesis of Vinylamine by Pyrolysis of Ethylamine


Materials:

- Ethylamine
- Quartz tube (6 mm outer diameter)
- Tube furnace
- Cold traps (Dry Ice/acetone and liquid nitrogen)
- Vacuum pump

Procedure:

- Set up the pyrolysis apparatus with the quartz tube positioned inside the tube furnace.
- Connect the outlet of the quartz tube to a series of cold traps, with the first cooled by a Dry Ice/acetone bath and the second by liquid nitrogen.
- Connect the exit of the cold traps to a vacuum pump.
- Heat the tube furnace to approximately 900°C.
- Introduce a stream of ethylamine vapor into the hot quartz tube under reduced pressure.
- The pyrolysis products, including **vinylamine**, will be carried into the cold traps. **Vinylamine** can be partially trapped at Dry Ice temperatures and more completely at liquid nitrogen temperatures.^[2]
- After the reaction is complete, the trapped products can be carefully warmed to vaporize the **vinylamine** for subsequent use or analysis.^[2]

Note: This procedure yields a mixture of products, and further purification by fractional distillation under controlled conditions would be necessary to isolate pure **vinylamine**.^[2]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **vinylamine** via pyrolysis.

Handling and Storage

Vinylamine is a flammable and corrosive liquid that should be handled with appropriate personal protective equipment in a well-ventilated fume hood.^[4] Due to its instability, it is typically generated *in situ* for immediate use. Storage of the monomer is not recommended due to its tendency to polymerize.

Reactivity of Vinylamine

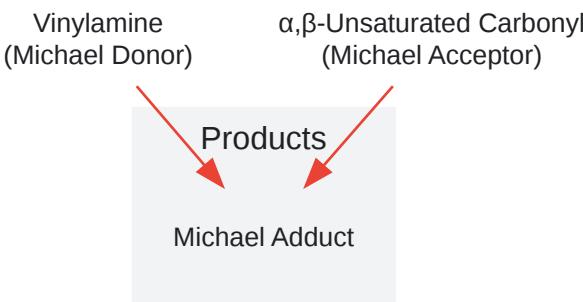
The reactivity of **vinylamine** is dominated by the nucleophilicity of the nitrogen atom and the electron-rich double bond.

Nucleophilicity and Basicity

The nitrogen lone pair in **vinylamine** is delocalized into the vinyl group's π -system, which reduces its basicity compared to saturated aliphatic amines like ethylamine.^[1] However, it remains a potent nucleophile.

Polymerization

Vinylamine readily undergoes polymerization, which is a primary reason for its instability. The polymerization can be initiated by radical or cationic mechanisms. The resulting **poly(vinylamine)** is a water-soluble polymer with a high density of primary amine groups, making it useful in various applications, including drug delivery and gene therapy.^[1]



[Click to download full resolution via product page](#)

Caption: Simplified mechanism of **vinylamine** polymerization.

Michael Addition

As an enamine, **vinylamine** is an excellent Michael donor and readily participates in Michael addition reactions with α,β -unsaturated carbonyl compounds and other Michael acceptors. The reaction proceeds via the formation of a new carbon-carbon bond at the β -position of the Michael acceptor.

[Click to download full resolution via product page](#)

Caption: Generalized Michael addition reaction of **vinylamine**.

Reactions with Electrophiles

The electron-rich nature of the double bond and the nucleophilic nitrogen make **vinylamine** highly reactive towards a variety of electrophiles. Alkylation can occur at either the nitrogen or the α -carbon, depending on the electrophile and reaction conditions.

Cycloaddition Reactions

Vinylamine can participate as a 2π component in cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions), with suitable dienes. The amino group can influence the regioselectivity and stereoselectivity of these reactions.[3][9]

Applications in Drug Development and Research

While the monomer itself is not directly used in drug formulations due to its instability, the **vinylamine** functional group is a key component of many biologically active molecules. Furthermore, poly(**vinylamine**) and its derivatives are extensively explored in drug delivery systems, gene therapy, and as biomaterials due to their biocompatibility and cationic nature, which facilitates interaction with biological membranes and macromolecules.[1]

Conclusion

Vinylamine is a fundamentally important molecule in organic chemistry, bridging the chemistry of amines and alkenes. Its high reactivity and inherent instability present both challenges and opportunities for synthetic chemists. A thorough understanding of its chemical properties, as detailed in this guide, is essential for harnessing its synthetic potential, both as a transient intermediate and in the form of its stable and versatile polymer, poly(**vinylamine**). Further research into controlled methods for the synthesis and handling of monomeric **vinylamine** could open new avenues for its application in organic synthesis and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. datapdf.com [datapdf.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Vinylamine | C2H5N | CID 11642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pure.tue.nl [pure.tue.nl]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C-NMR study of labeled vinyl groups in paramagnetic myoglobin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [chemical properties and reactivity of vinylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613835#chemical-properties-and-reactivity-of-vinylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com